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Compound of Interest

3,5-Dibromopyridine-4-carboxylic
Compound Name: d
aci

Cat. No.: B083429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-
Dibromopyridine-4-carboxylic acid (Molecular Formula: CeH3Br2NOz, Molecular Weight:
280.90 g/mol ). Due to the limited availability of published experimental spectra for this specific
compound, this document presents predicted data based on established spectroscopic
principles and data from analogous structures. The information herein serves as a valuable
resource for substance identification, characterization, and quality control in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for *H NMR, 3C NMR, Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) for 3,5-Dibromopyridine-4-carboxylic acid.

Table 1: Predicted *"H NMR Spectral Data

Solvent: DMSO-ds
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Carboxylic Acid (-

~13.5 - 14.5 Broad Singlet 1H
COOH)

| ~8.80 | Singlet | 2H | H-2, H-6 |

Note: The chemical shift of the acidic proton is highly dependent on solvent and concentration.

[1]

Table 2: Predicted **C NMR Spectral Data

Solvent: DMSO-ds

Chemical Shift (8) ppm Assignment
~165.0 Carboxylic Acid Carbon (-COOH)
~152.0 C-2,C-6
~145.0 C-4
| ~122.0 | C-3,C-5|

Note: Predictions are based on substituent effects on the pyridine ring.

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic Acid

3300 - 2500 Broad, Strong _
dimer)
~3100 Weak-Medium Aromatic C-H stretch
C=0 stretch (Carboxylic Acid,
1710 - 1680 Strong ]
conjugated)
1600 - 1550 Medium C=C and C=N ring stretching
1320 - 1210 Medium C-O stretch
950 - 900 Broad, Medium O-H out-of-plane bend
~750 Strong C-Br stretch

Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1]

[21031[41[5]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value Relative Abundance Assignment

[M+4]* (contains 2H, 13C, 81Br,

283 ~100% 1)

281 ~100% [M+2]* (contains "°Br, 81Br)
279 ~50% [M]* (contains 7°Br, 7°Br)
264/262/260 Variable [M - OH]*

236/234/232 Variable [M - COOH]J*

Note: The characteristic 1:2:1 isotopic pattern for the molecular ion peak is a definitive indicator
of the presence of two bromine atoms.[6][7] Aromatic carboxylic acids typically show prominent
molecular ion peaks and fragments corresponding to the loss of -OH and -COOH groups.[8][9]

Experimental Protocols
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The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromopyridine-4-carboxylic
acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-de is
recommended due to the compound's expected solubility and to observe the exchangeable
carboxylic acid proton.

 Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Set a spectral width of approximately 16 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum using the residual solvent peak of DMSO-ds at 2.50 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set a spectral width of approximately 220 ppm.

o A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Calibrate the spectrum using the solvent peak of DMSO-de at 39.52 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, solid sample directly onto the ATR crystal.
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o Ensure firm and even contact between the sample and the crystal using the pressure
clamp. This method is fast and requires minimal sample preparation.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle until a fine, homogeneous powder is obtained.

o Press the mixture in a pellet die under high pressure to form a transparent or translucent

pellet.
e Acquisition:
o Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
o Scan over a range of 4000 to 400 cm~1.

o Collect a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry

e Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) or
Electron Impact (El) source is suitable. ESI is often preferred for polar molecules like

carboxylic acids.
e Sample Preparation (ESI):

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or
acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

o Infuse the solution directly into the ESI source.
e Acquisition (ESI):

o Operate in both positive and negative ion modes to detect [M+H]* and [M-H]~ ions,

respectively.
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o Scan a mass range appropriate to the molecular weight (e.g., m/z 50-500).

o The presence of the characteristic isotopic cluster around m/z 279/281/283 will confirm the
molecular ion.

e Acquisition (El):
o Introduce the solid sample via a direct insertion probe.
o Heat the probe to volatilize the sample into the ion source.

o Use a standard electron energy of 70 eV. This "hard" ionization technique will likely
produce significant fragmentation, which can be useful for structural elucidation.[9]

Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: Workflow for Spectroscopic Analysis of 3,5-Dibromopyridine-4-carboxylic Acid.
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Caption: Key Spectroscopic Features for Structural Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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